5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Overview
Description
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is a chemical compound with the molecular formula C4H4N3O4S2. It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
The primary target of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme is crucial for various biological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood.
Mode of Action
This compound acts as a carbonic anhydrase inhibitor . It inhibits the activity of carbonic anhydrase, thereby disrupting the balance of carbon dioxide and bicarbonate ions in the body. This compound also interacts with aquaporins , inhibiting water permeability of membranes .
Biochemical Analysis
Biochemical Properties
It is known that this compound is related to Acetazolamide , a potent inhibitor of carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Cellular Effects
The cellular effects of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid are not well-documented. Given its relation to Acetazolamide, it may have similar effects. Acetazolamide is known to inhibit water permeability of membranes by interacting with aquaporins , which could potentially influence cell function and cellular metabolism.
Molecular Mechanism
It is known that Acetazolamide, a related compound, works by binding to carbonic anhydrase and reducing the rate at which carbon dioxide can be converted into bicarbonate and protons . This leads to a decrease in carbon dioxide transport, and a subsequent decrease in the concentration of protons in the cell, which can affect many cellular processes .
Metabolic Pathways
Given its structural similarity to Acetazolamide, it may be involved in similar pathways, such as the carbon dioxide transport pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid typically involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction is carried out by heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride and glacial acetic acid under reflux conditions for about 1.5 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, refluxing, cooling, and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases like glaucoma and epilepsy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with similar biological activities.
Uniqueness
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is unique due to its specific structural features and the presence of both acetamido and sulfonic acid groups. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYWNBBQDHCLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231975 | |
Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827026-60-8 | |
Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ACETAMIDO-1,3,4-THIADIAZOLE-2-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R108Y51SMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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